6-Methoxy-6-methylheptan-2-one
Description
6-Methoxy-6-methylheptan-2-one is an aliphatic ketone with a branched carbon chain and a methoxy substituent at the 6-position. Its molecular formula is inferred as C₉H₁₆O₂, comprising a heptan-2-one backbone modified by a methyl and methoxy group on the same carbon. The compound may serve as an intermediate in organic reactions, such as alkylation or oxidation processes, though direct references to its synthesis or uses are absent in the evidence .
Properties
CAS No. |
2153-77-7 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
6-methoxy-6-methylheptan-2-one |
InChI |
InChI=1S/C9H18O2/c1-8(10)6-5-7-9(2,3)11-4/h5-7H2,1-4H3 |
InChI Key |
QECQGUZSQKNHGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCC(C)(C)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include aliphatic ketones, amines, and aromatic methoxy-substituted compounds. A comparative analysis is summarized below:
*Calculated based on molecular formula.
Functional Group Analysis
- Ketone vs. Amine : this compound’s ketone group confers reactivity toward nucleophilic additions, whereas 6-methylheptan-2-amine’s primary amine enables participation in condensation or salt formation .
- Aliphatic vs. Aromatic Methoxy Groups : The methoxy group in this compound (aliphatic) is less electron-withdrawing than in 2-Acetyl-6-methoxynaphthalene (aromatic), affecting resonance stabilization and acidity .
Physicochemical Properties
- Polarity : The methoxy group increases polarity compared to 6-Methyl-5-Hepten-2-One, which lacks oxygen beyond the ketone. This may enhance solubility in polar solvents.
- Boiling Point : Saturated aliphatic ketones (e.g., this compound) typically have higher boiling points than unsaturated analogues (e.g., 6-Methyl-5-Hepten-2-One, 126.2 g/mol) due to stronger van der Waals forces .
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